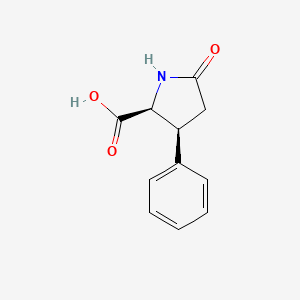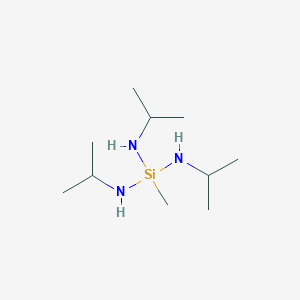
Dysprosium--nickel (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–nickel (3/1) is an intermetallic compound composed of dysprosium and nickel in a 3:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption capabilities, while nickel is a transition metal with excellent catalytic properties and corrosion resistance. The combination of these two elements results in a compound with unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dysprosium–nickel (3/1) typically involves the co-reduction of dysprosium and nickel ions in a molten salt medium. One common method is the electrochemical reduction of dysprosium and nickel ions in a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride at a temperature of 823 K. The process involves cyclic and square-wave voltammetry and open circuit chronopotentiometry to achieve the desired intermetallic phase .
Industrial Production Methods
Industrial production of dysprosium–nickel (3/1) often employs high-temperature reduction processes. The elements are combined in a controlled environment, typically in an inert atmosphere to prevent oxidation. The mixture is then heated to high temperatures to facilitate the formation of the intermetallic compound. This method ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dysprosium–nickel (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Dysprosium in the compound can react with oxygen to form dysprosium(III) oxide.
Reduction: The compound can be reduced in the presence of strong reducing agents.
Substitution: Dysprosium can be substituted with other rare earth elements in the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen gas.
Substitution: Other rare earth elements like terbium or holmium under controlled conditions.
Major Products Formed
Oxidation: Dysprosium(III) oxide and nickel oxide.
Reduction: Pure dysprosium and nickel metals.
Substitution: Intermetallic compounds with altered compositions and properties.
Scientific Research Applications
Dysprosium–nickel (3/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Medicine: Investigated for use in targeted drug delivery systems and cancer treatment due to its ability to be directed by magnetic fields.
Mechanism of Action
The mechanism of action of dysprosium–nickel (3/1) is primarily based on its magnetic and catalytic properties. The compound’s magnetic properties are due to the unpaired electrons in the dysprosium atoms, which interact with external magnetic fields. This makes it useful in applications requiring precise magnetic control. The catalytic properties of the compound are attributed to the nickel atoms, which provide active sites for various chemical reactions, facilitating processes such as hydrogenation and dehydrogenation .
Comparison with Similar Compounds
Similar Compounds
Dysprosium–iron (3/1): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (3/1): Comparable magnetic properties but with enhanced catalytic activity in certain reactions.
Terbium–nickel (3/1): Similar structure but with different magnetic and catalytic properties due to the presence of terbium instead of dysprosium.
Uniqueness
Dysprosium–nickel (3/1) is unique due to its combination of high magnetic susceptibility and excellent catalytic properties. This makes it particularly valuable in applications that require both magnetic control and catalytic efficiency, such as in advanced manufacturing processes and high-performance magnetic devices .
Properties
CAS No. |
12159-44-3 |
|---|---|
Molecular Formula |
Dy3Ni |
Molecular Weight |
546.19 g/mol |
IUPAC Name |
dysprosium;nickel |
InChI |
InChI=1S/3Dy.Ni |
InChI Key |
OQLHWWKDUZCZPR-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Dy].[Dy].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



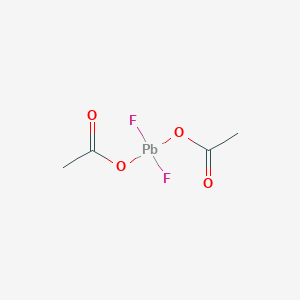
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
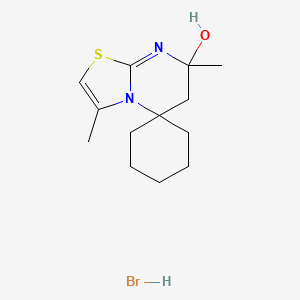
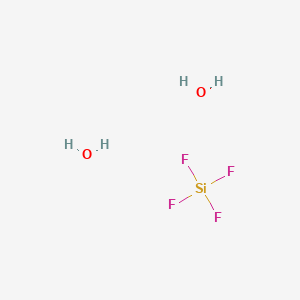

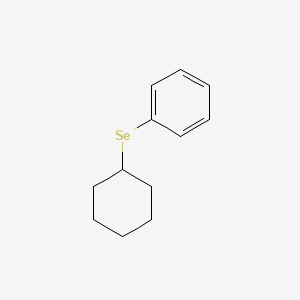
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
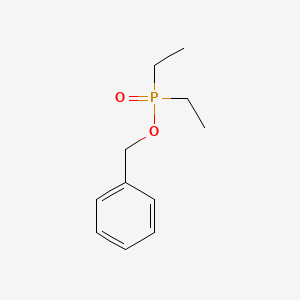
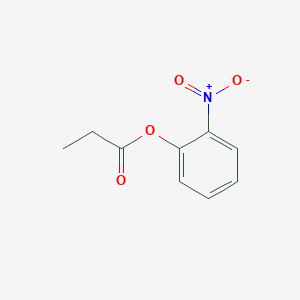
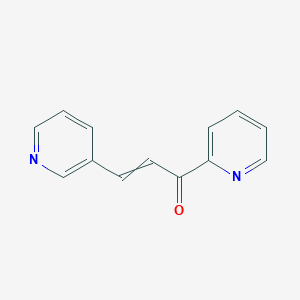
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
